Home > Products > Screening Compounds P18431 > Amyloid beta-peptide (1-40) rat
Amyloid beta-peptide (1-40) rat - 144409-98-3

Amyloid beta-peptide (1-40) rat

Catalog Number: EVT-243368
CAS Number: 144409-98-3
Molecular Formula: C190H291N51O57S
Molecular Weight: 4234 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Amyloid beta-peptide (1-40), often abbreviated as Aβ(1-40), is a 40 amino acid peptide derived from the amyloid precursor protein (APP). It is a significant component of amyloid plaques found in the brains of individuals with Alzheimer's disease (AD) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Aβ(1-40) is widely used in scientific research to investigate the pathogenesis of AD, explore potential therapeutic targets, and evaluate the efficacy of novel drug candidates. Rat models, particularly those specifically bred to express human Aβ(1-40), are frequently employed in these studies due to their physiological similarities to humans and susceptibility to AD-like pathology.

Molecular Structure Analysis

Aβ(1-40) is a 40 amino acid peptide with a molecular weight of approximately 4.3 kDa []. Its primary structure consists of a specific sequence of amino acids. Structural studies have shown that Aβ(1-40) can adopt various conformations, including random coil, α-helix, and β-sheet structures, depending on factors such as concentration, pH, and the presence of metal ions [, ]. The aggregation of Aβ(1-40) into β-sheet-rich fibrils is a key event in AD pathogenesis, leading to the formation of amyloid plaques [, , , ].

Chemical Reactions Analysis
  • Aggregation: Aβ(1-40) monomers can self-assemble into soluble oligomers and insoluble fibrils, primarily driven by hydrophobic interactions and β-sheet formation [, , , ].
  • Oxidation: Aβ(1-40) is susceptible to oxidation, particularly at methionine residues, which can contribute to its aggregation and toxicity [, ].
  • Metal ion binding: Aβ(1-40) can bind metal ions such as zinc and copper, influencing its conformation, aggregation, and toxicity [, ].
  • Interactions with other molecules: Aβ(1-40) can interact with various cellular components, including receptors, enzymes, and lipids, contributing to its neurotoxic effects [, , , , , , , , , ].
Mechanism of Action
  • Disruption of calcium homeostasis: Aβ(1-40) can form calcium-permeable channels in cell membranes, leading to dysregulation of intracellular calcium levels and neuronal dysfunction [, ].
  • Oxidative stress: Aβ(1-40) can generate reactive oxygen species (ROS), damaging cellular components and contributing to neuronal death [, , , ].
  • Inflammation: Aβ(1-40) can activate microglia, the brain's immune cells, leading to the release of pro-inflammatory cytokines that contribute to neuronal damage [, ].
  • Synaptic dysfunction: Aβ(1-40) can impair synaptic plasticity, a process crucial for learning and memory, contributing to cognitive decline in AD [, , , ].
Applications
  • In vitro studies: Aβ(1-40) is used to treat cultured neurons or other cell types to investigate its direct effects on cellular viability, morphology, signaling pathways, and gene expression [, , , , , , , , , , , , , , ].
  • In vivo studies: Aβ(1-40) is injected into the brains of rats to induce AD-like pathology, enabling researchers to study the progression of the disease, test potential therapeutic interventions, and evaluate the efficacy of drug candidates [, , , , , , , , , , ].
  • Biomarker development: Aβ(1-40) levels in cerebrospinal fluid (CSF) and blood are being investigated as potential biomarkers for the diagnosis and monitoring of AD [].

Amyloid beta-peptide (1-42)

  • Compound Description: Amyloid beta-peptide (1-42) is a longer variant of Amyloid beta-peptide, containing 42 amino acids instead of 40. It is also a major component of amyloid plaques in Alzheimer's disease. Research indicates this peptide is prone to aggregation, forming oligomers and plaques considered causes of neurotoxicity. [] This peptide exhibits higher aggregation propensity and toxicity compared to Amyloid beta-peptide (1-40). [] Both peptides are known to bind G-protein coupled receptor proteins and stimulate GTPase activity in neurons. []
  • Relevance: Amyloid beta-peptide (1-42) is structurally related to Amyloid beta-peptide (1-40) rat as they share the same amino acid sequence for the first 40 residues. The additional two amino acids at the C-terminus of Amyloid beta-peptide (1-42) contribute to its increased hydrophobicity and aggregation propensity compared to Amyloid beta-peptide (1-40). []

Amyloid beta-peptide (25-35)

  • Compound Description: Amyloid beta-peptide (25-35) is a shorter, more toxic fragment of Amyloid beta-peptide (1-40). [] It exhibits neurotoxic properties, inducing apoptosis in neuronal cells and impairing synaptic plasticity. [, ] This fragment has been extensively used in research as it retains the toxic properties of the full-length peptide while being easier to handle. [, , , , , ]
  • Relevance: Amyloid beta-peptide (25-35) is a structurally related fragment of Amyloid beta-peptide (1-40) rat. This fragment encompasses the hydrophobic core region of the full-length peptide, which is crucial for its aggregation and neurotoxic properties. []

[D-Ser(26)]beta-amyloid (1-40)

  • Compound Description: [D-Ser(26)]beta-amyloid (1-40) is a modified version of Amyloid beta-peptide (1-40) with a D-serine at position 26 instead of the naturally occurring L-serine. Initially non-toxic and unable to form fibrils, it can be converted into toxic and proteinase-resistant fragments like [D-Ser(26)]beta-amyloid (25-35) and [D-Ser(26)]beta-amyloid (25-40) by enzymes like chymotrypsin and aminopeptidase M. []
  • Relevance: This compound is structurally related to Amyloid beta-peptide (1-40) rat with a single amino acid substitution. This subtle change significantly alters the peptide's properties and its processing in the brain, highlighting the importance of specific amino acid residues in Amyloid beta-peptide (1-40) toxicity. []

beta-Amyloid (1-38)

  • Compound Description: This peptide is a naturally occurring variant of the amyloid beta-peptide, comprising 38 amino acids. While less studied than Abeta(1-40) and Abeta(1-42), it represents a significant component of amyloid plaques in Alzheimer's disease. []
  • Relevance: Beta-amyloid (1-38) shares a high degree of structural similarity with Amyloid beta-peptide (1-40) rat, differing only by the absence of the last two amino acids at the C-terminus. Despite this small difference, its aggregation propensity and neurotoxic profile can vary. []

Properties

CAS Number

144409-98-3

Product Name

Amyloid beta-peptide (1-40) rat

IUPAC Name

(4S)-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2R)-4-amino-1-[[(2R)-6-amino-1-[[2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[2-[[2-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[(2-amino-3-carboxypropanoyl)amino]propanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C190H291N51O57S

Molecular Weight

4234 g/mol

InChI

InChI=1S/C190H291N51O57S/c1-25-101(19)155(184(292)207-87-140(250)213-121(68-93(3)4)172(280)223-120(63-67-299-24)170(278)235-149(95(7)8)182(290)205-82-136(246)201-83-142(252)234-151(97(11)12)187(295)239-154(100(17)18)189(297)298)241-188(296)156(102(20)26-2)240-159(267)103(21)210-137(247)84-202-161(269)113(52-39-41-64-191)219-177(285)129(77-135(195)245)229-181(289)133(90-243)216-141(251)88-206-183(291)150(96(9)10)236-180(288)131(79-148(263)264)230-168(276)118(57-61-144(255)256)218-158(266)105(23)212-171(279)125(72-108-48-35-29-36-49-108)227-174(282)126(73-109-50-37-30-38-51-109)232-186(294)153(99(15)16)238-179(287)122(69-94(5)6)225-164(272)114(53-40-42-65-192)220-166(274)116(55-59-134(194)244)221-176(284)128(75-111-81-199-92-209-111)228-165(273)115(54-43-66-200-190(196)197)224-185(293)152(98(13)14)237-169(277)119(58-62-145(257)258)222-173(281)124(71-107-46-33-28-34-47-107)214-138(248)86-204-163(271)132(89-242)233-178(286)130(78-147(261)262)231-175(283)127(74-110-80-198-91-208-110)215-139(249)85-203-162(270)123(70-106-44-31-27-32-45-106)226-167(275)117(56-60-143(253)254)217-157(265)104(22)211-160(268)112(193)76-146(259)260/h27-38,44-51,80-81,91-105,112-133,149-156,242-243H,25-26,39-43,52-79,82-90,191-193H2,1-24H3,(H2,194,244)(H2,195,245)(H,198,208)(H,199,209)(H,201,246)(H,202,269)(H,203,270)(H,204,271)(H,205,290)(H,206,291)(H,207,292)(H,210,247)(H,211,268)(H,212,279)(H,213,250)(H,214,248)(H,215,249)(H,216,251)(H,217,265)(H,218,266)(H,219,285)(H,220,274)(H,221,284)(H,222,281)(H,223,280)(H,224,293)(H,225,272)(H,226,275)(H,227,282)(H,228,273)(H,229,289)(H,230,276)(H,231,283)(H,232,294)(H,233,286)(H,234,252)(H,235,278)(H,236,288)(H,237,277)(H,238,287)(H,239,295)(H,240,267)(H,241,296)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H,261,262)(H,263,264)(H,297,298)(H4,196,197,200)/t101?,102?,103-,104+,105+,112?,113-,114+,115+,116+,117+,118-,119+,120-,121-,122+,123+,124+,125+,126+,127+,128+,129-,130+,131-,132+,133-,149-,150-,151-,152+,153+,154-,155-,156-/m1/s1

InChI Key

KBNPAOMRSZGNFV-BQEDMFEPSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CNC=N5)NC(=O)CNC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CNC=N5)NC(=O)CNC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N

Isomeric SMILES

CCC(C)[C@H](C(=O)N[C@H](C(C)CC)C(=O)NCC(=O)N[C@H](CC(C)C)C(=O)N[C@H](CCSC)C(=O)N[C@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)O)NC(=O)[C@@H](C)NC(=O)CNC(=O)[C@@H](CCCCN)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CO)NC(=O)CNC(=O)[C@@H](C(C)C)NC(=O)[C@@H](CC(=O)O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC5=CNC=N5)NC(=O)CNC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C(CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.